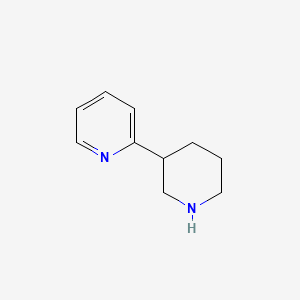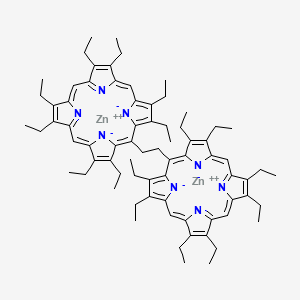
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Overview
Description
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) is a useful research compound. Its molecular formula is C74H90N8Zn2 and its molecular weight is 1222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Bis(Zinc Porphyrin), also known as Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide), is the formation of inclusion complexes with other molecules . This complex formation is induced by Zn-N coordination . The compound’s role is to provide a stable and robust structure for these complexes .
Mode of Action
Bis(Zinc Porphyrin) interacts with its targets through Zn-N coordination . This interaction leads to the formation of a cage-like complex that is stable enough to achieve relative movement between the Bis(Zinc Porphyrin) host and the guest molecule connected by Zn-N coordination .
Biochemical Pathways
Bis(Zinc Porphyrin) affects the biochemical pathways related to the generation, storage, and use of oxygen . It plays a pivotal role in the biochemical functioning of plants and is involved in various applications ranging from solar energy generation to serving as catalysts for important chemical reactions .
Pharmacokinetics
Porphyrins, in general, are known for their remarkable capacity to undergo synthetic modification , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of Bis(Zinc Porphyrin)'s action are demonstrated by its potential applications as a molecular gyroscope in molecular machines . The characteristics of these assemblies have been demonstrated by 1 H NMR, UV-vis, and fluorescence spectra .
Action Environment
The action, efficacy, and stability of Bis(Zinc Porphyrin) can be influenced by environmental factors. For instance, the formation of its inclusion complexes is robust due to the presence of the cage effect of cyclic Bis(Zinc Porphyrin) . This suggests that the compound’s action may be influenced by the molecular environment in which it is situated.
Properties
IUPAC Name |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYYVDUZMGZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H90N8Zn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580532 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92995-45-4 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


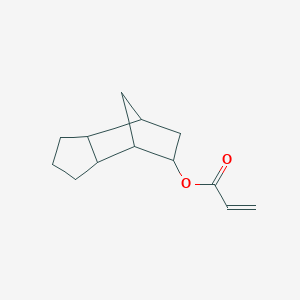
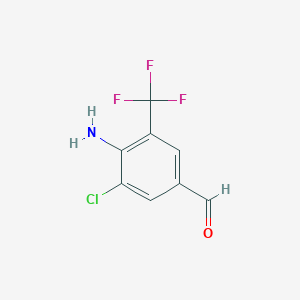
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

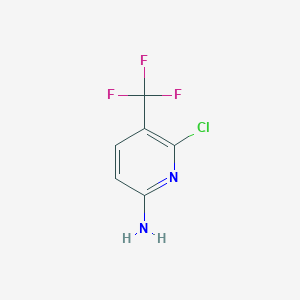
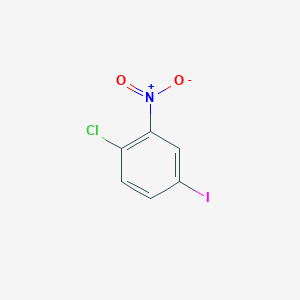

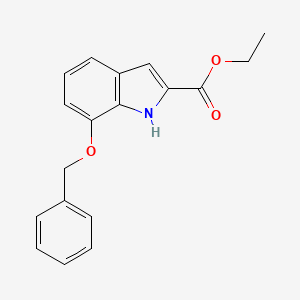
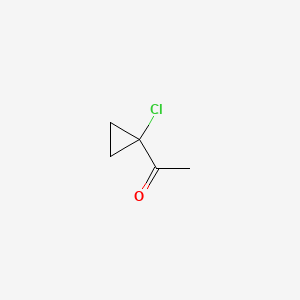
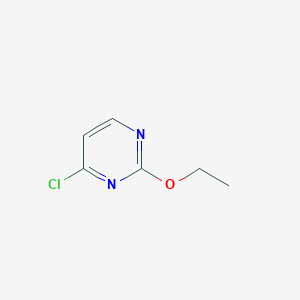
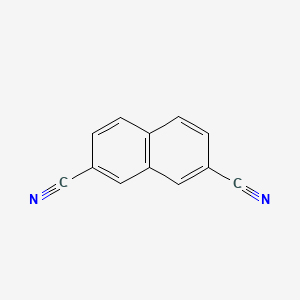
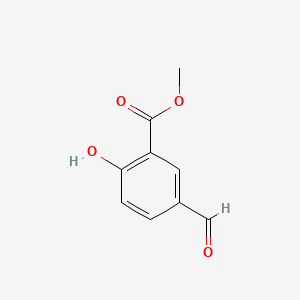
![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)
